3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone
Description
The compound “3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone” is a highly substituted propanone derivative characterized by multiple methoxy (OCH₃) and phenylmethoxy (OCH₂C₆H₅) groups. Its structure features a central ketone group flanked by aromatic rings substituted with electron-donating alkoxy functionalities.
Properties
CAS No. |
58115-19-8 |
|---|---|
Molecular Formula |
C39H38O7 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
3,3-dimethoxy-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-2-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C39H38O7/c1-41-35-23-33(34(45-26-29-15-9-5-10-16-29)24-36(35)46-27-30-17-11-6-12-18-30)38(40)37(39(42-2)43-3)31-19-21-32(22-20-31)44-25-28-13-7-4-8-14-28/h4-24,37,39H,25-27H2,1-3H3 |
InChI Key |
VTBVXZDQXRCNNO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)OCC2=CC=CC=C2)C(=O)C(C3=CC=C(C=C3)OCC4=CC=CC=C4)C(OC)OC)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(C2=CC=C(C=C2)OCC3=CC=CC=C3)C(OC)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Backbone Diversity: The target compound and ’s propanone share a ketone core but differ in substituents. ’s chalcone derivatives have an α,β-unsaturated ketone (propenone), which confers distinct electronic properties (e.g., conjugation for UV absorption) . ’s isobenzofuranone lacks a propanone backbone, making direct structural comparisons less relevant.
Substituent Effects: The target’s phenylmethoxy groups (OCH₂C₆H₅) are bulkier than the methoxy (OCH₃) or hydroxyl (OH) groups in other compounds, likely increasing lipophilicity and steric hindrance .
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential protection/deprotection steps for its multiple benzyl ethers, whereas ’s chalcones are synthesized via one-step Claisen-Schmidt condensations under basic conditions .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound generally follows a convergent approach involving:
- Stepwise etherification of phenolic hydroxyl groups with benzyl or phenylmethyl halides to install phenylmethoxy groups.
- Formation of the propanone backbone with dimethoxy substitution, often introduced through acetal or ketal protection of carbonyl groups.
- Coupling of aromatic units via nucleophilic substitution or transition-metal catalyzed cross-coupling reactions.
- Final deprotection and purification to yield the target compound.
Detailed Preparation Steps and Conditions
Etherification of Phenols
- Phenol derivatives are reacted with benzyl bromide or phenylmethyl bromide in the presence of potassium carbonate in acetone or similar solvents.
- The reaction is typically refluxed for extended periods (e.g., 24 hours) to ensure complete conversion.
- Example: Phenol (2.6 g, 27.7 mmol) with K2CO3 (5.74 g, 41.5 mmol) in acetone, followed by addition of 1-bromoethyl benzene and KI as catalyst, refluxed 24 h.
Formation of 2-Phenoxy-1,3-propanediol Intermediates
- Methyl phenoxyacetate is added dropwise to the etherified phenol solution, followed by addition of freshly distilled benzaldehyde at low temperature (-78°C).
- The reaction mixture is quenched with saturated ammonium chloride and extracted with diethyl ether.
- The intermediate 2-phenoxy-3-phenyl-methyl-3-hydroxypropanoate is obtained as a slightly yellow oil after solvent evaporation.
Reduction of Ester to Alcohol
- The ester intermediate is dissolved in methanol and treated portionwise with sodium borohydride at room temperature for several hours (e.g., 4 h).
- The reaction is quenched with saturated ammonium chloride solution, extracted, dried, and filtered to give 2-phenoxy-1-[4-(phenylmethoxy)phenyl]-1,3-propanediol as an off-white oil.
Protection and Functional Group Manipulation
- The dimethoxy group at the 3-position of the propanone is introduced by acetalization or ketal formation using methanol under acidic conditions or by direct dimethoxylation of the ketone.
- Benzyl protecting groups on phenolic oxygens are removed by catalytic hydrogenation or other debenzylation methods as needed.
Transition-Metal Catalyzed Cross-Coupling for Aromatic Substitution
- Suzuki–Miyaura cross-coupling reactions are employed to couple aryl boronic esters with aryl halides, enabling the installation of complex aromatic substituents.
- Typical catalytic systems include Pd(dba)2 or Pd(OAc)2 with phosphine ligands such as XPhos or XantPhos.
- Reaction conditions: 80–115 °C, solvents like toluene/water or MTBE/water mixtures, bases such as cesium carbonate, reaction times from 1 to 16 hours.
- High conversions (up to 99%) are achievable under optimized conditions.
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| 7 | Pd(OAc)2 (5%) | XPhos (5%) | Cs2CO3 (3) | Tol:H2O (4:1) | 115 | 16 | 93 |
| 10 | Pd(dba)2 (2.5%) | XantPhos (5%) | Cs2CO3 (3) | Tol:H2O (4:1) | 115 | 1 | 99 |
| 11 | Pd(dba)2 (2.5%) | XantPhos (5%) | Cs2CO3 (1) | Tol:H2O (4:1) | 115 | 1 | 99 |
| 12 | Pd(dba)2 (2.5%) | XantPhos (5%) | Cs2CO3 (1) | MTBE:H2O (4:1) | 55 | 16 | 85 |
Table 1: Selected Suzuki–Miyaura Cross-Coupling Conditions and Conversion Efficiencies
Representative Experimental Procedure Summary
- Etherification: Combine phenol derivatives with K2CO3 in acetone, stir at room temperature, add benzyl bromide, reflux 24 h.
- Aldol-type addition: Add methyl phenoxyacetate to etherified phenol solution, then benzaldehyde at -78 °C, stir 2 h.
- Reduction: Treat ester intermediate with sodium borohydride in methanol at room temperature for 4 h.
- Workup: Quench with saturated NH4Cl, extract with diethyl ether, dry over MgSO4, filter, evaporate solvent.
- Cross-coupling: Mix aryl boronic ester and aryl halide with Pd catalyst, phosphine ligand, Cs2CO3 base in toluene/water, heat at 80–115 °C for 1–16 h.
- Purification: Filter reaction mixture, concentrate under reduced pressure, purify by silica gel chromatography.
Notes on Yield and Purity
- Yields for etherification and reduction steps typically range from moderate to high (70–90%).
- Cross-coupling reactions under optimized conditions can achieve yields up to 99% with high purity.
- Proper drying and workup steps (e.g., brine wash, MgSO4 drying) are critical for removing impurities and residual salts.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Etherification | Phenol, K2CO3, benzyl bromide, acetone, reflux 24 h | Installation of phenylmethoxy groups |
| 2 | Aldol-type addition | Methyl phenoxyacetate, benzaldehyde, -78 °C, 2 h | Formation of hydroxypropanoate intermediate |
| 3 | Reduction | NaBH4, methanol, room temp, 4 h | Conversion of ester to diol |
| 4 | Cross-coupling | Pd catalyst, phosphine ligand, Cs2CO3, toluene/water, 80–115 °C, 1–16 h | Coupling of aromatic substituents |
| 5 | Deprotection (if needed) | Catalytic hydrogenation or acidic conditions | Removal of benzyl protecting groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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